PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
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Overview
Description
PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 2-chlorophenyl, 2-chloro-3-pyridine, and thiophene derivatives. Common synthetic routes may involve:
Formation of the thiophene ring: This can be achieved through cyclization reactions.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the pyridinylcarbonyl group: This can be done using acylation reactions.
Final esterification: The propyl group is introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzyme activity.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 4-(2-CHLOROPHENYL)-2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-3-THIOPHENECARBOXYLATE
- Propyl 4-(2-bromophenyl)-2-{[(2-bromo-3-pyridinyl)carbonyl]amino}-3-thiophenecarboxylate
- Propyl 4-(2-fluorophenyl)-2-{[(2-fluoro-3-pyridinyl)carbonyl]amino}-3-thiophenecarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and pyridinylcarbonyl groups. These structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H16Cl2N2O3S |
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Molecular Weight |
435.3g/mol |
IUPAC Name |
propyl 4-(2-chlorophenyl)-2-[(2-chloropyridine-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H16Cl2N2O3S/c1-2-10-27-20(26)16-14(12-6-3-4-8-15(12)21)11-28-19(16)24-18(25)13-7-5-9-23-17(13)22/h3-9,11H,2,10H2,1H3,(H,24,25) |
InChI Key |
WPEYEOFHUKOYKE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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